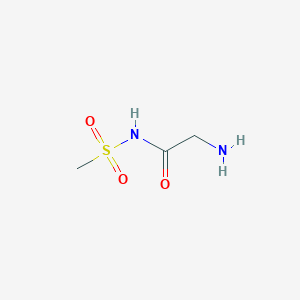
2-amino-N-methanesulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methanesulfonylacetamide is an organic compound with the molecular formula C3H8N2O3S It is characterized by the presence of an amino group, a methanesulfonyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methanesulfonylacetamide typically involves the reaction of methanesulfonyl chloride with glycine or its derivatives. The process can be summarized as follows:
Starting Materials: Methanesulfonyl chloride and glycine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of glycine in water, maintained at a low temperature (0-5°C) to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
Isolation: The product is isolated by filtration, washed with water, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-methanesulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-N-methanesulfonylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-methanesulfonylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanesulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-methanesulfonylacetamide hydrochloride: A salt form of the compound with enhanced solubility.
N-methanesulfonylglycine: Lacks the amino group but shares the methanesulfonyl and acetamide moieties.
Methanesulfonamide: Contains the methanesulfonyl group but lacks the acetamide moiety.
Uniqueness
This compound is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C3H8N2O3S |
|---|---|
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
2-amino-N-methylsulfonylacetamide |
InChI |
InChI=1S/C3H8N2O3S/c1-9(7,8)5-3(6)2-4/h2,4H2,1H3,(H,5,6) |
Clave InChI |
JHHMBLLZSIOSSU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


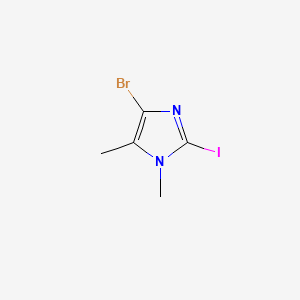

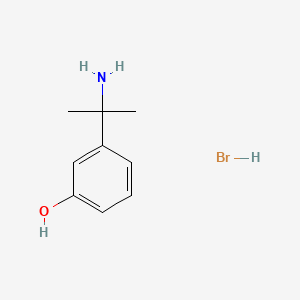
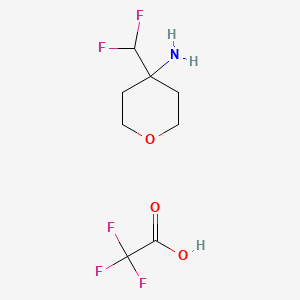

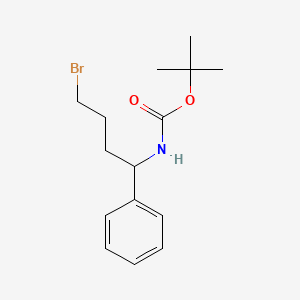
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
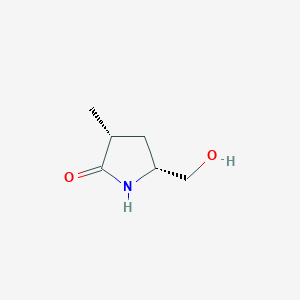

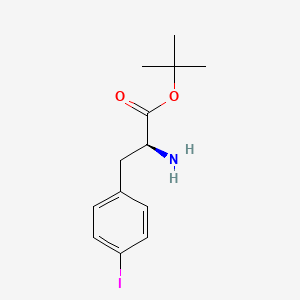
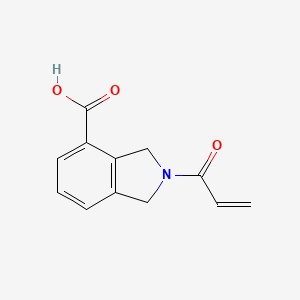
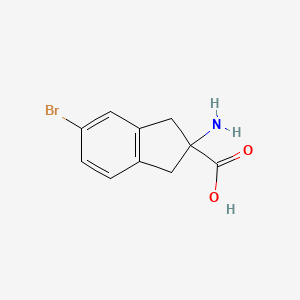

![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
